molecular formula C9H6FNO B8097620 4-(2-Fluorophenyl)oxazole

4-(2-Fluorophenyl)oxazole

Cat. No.: B8097620
M. Wt: 163.15 g/mol
InChI Key: HLEGHDNXPVFYDJ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)oxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hypolipidemic Activities : A study by Moriya et al. (1986) synthesized and evaluated 2,5-disubstituted 4-oxazoleacetic acid derivatives for hypolipidemic activity. They found that compounds with a fluorophenyl group showed potent hypolipidemic effects, indicating potential applications in treating hyperlipidemia (Moriya et al., 1986).

  • Polymer Synthesis : Maier and Schneider (1998) described the synthesis and characterization of poly(aryl ether oxazole)s. They explored different monomers, including those with fluorophenyl substituents, indicating the use of such compounds in polymer chemistry (Maier & Schneider, 1998).

  • Antiproliferative Activity in Cancer Research : Liu et al. (2009) synthesized novel oxazole derivatives, including those with fluorophenyl groups, and evaluated them for antiproliferative activity. This suggests potential applications in cancer research and treatment (Liu et al., 2009).

  • Antimicrobial and Antifungal Activity : Бігдан (2021) investigated the antimicrobial and antifungal activity of fluorophenyl-containing derivatives, indicating the potential of 4-(2-Fluorophenyl)oxazole in developing new antimicrobial and antifungal agents (Бігдан, 2021).

  • Photophysical Properties in Materials Science : Guo et al. (2020) studied the photophysical properties of bioxazole isomers, including those with fluorophenyl groups. This research highlights applications in materials science, especially in the development of materials with specific optical properties (Guo et al., 2020).

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Zhou et al. (2009) designed and synthesized 4,5-diaryloxazole analogs, including compounds with fluorophenyl groups, as potential NSAIDs. This indicates possible applications in pharmaceuticals and drug development (Zhou et al., 2009).

Properties

IUPAC Name

4-(2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGHDNXPVFYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-Fluoro-phenyl)-ethanone (2.24 g, 16.23 mmol) and formamide (3.9 mL 97.4 mmol) were added to a flame-dried flask, stirred, and heated to 60° C. Bromine (832 μL, 16.23 mmol) was added dropwise. Upon completion of the bromine addition, the reaction was stirred for 30 minutes, and then the temperature was increased to 125° C. After 3.5 hour further stirring, the reaction mixture was cooled and diluted with 100 mL water. 1N sodium hydroxide was added to increase the pH to about 10. The aqueous layer was extracted twice with diethylether, the combined ether layers were washed with water, dried with magnesium sulfate and concentrated under vacuum. The crude material obtained was chromatographed on silica gel (ISCO MPLC purification, 40 minutes, 0-50% ethyl acetate gradient, Biotage flash 40 m column) to provide 580 mg (22%) of the title compound. 1H NMR (400 MHz, CD3OD) δ 8.26 (s, 1H), 8.22 (d, 1H, J=9.9 Hz), 8.0 (m, 1H), 7.3 (m, 3H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
832 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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